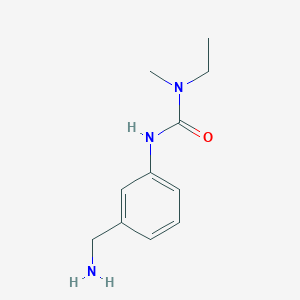![molecular formula C48H50O2S2 B12629136 2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] CAS No. 921201-48-1](/img/structure/B12629136.png)
2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]: is a chemical compound known for its unique structure and properties. It is characterized by the presence of two disulfide bonds and multiple phenyl groups, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of 4,6-bis(2-phenylpropan-2-yl)phenol with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It is also used as a stabilizer in polymer chemistry due to its ability to absorb UV light and prevent degradation.
Biology: In biological research, this compound is used to study the effects of disulfide bonds on protein structure and function. It is also used in the development of novel therapeutic agents targeting disulfide bonds in proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target disulfide bonds in disease-related proteins. It is also being investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industry: In industrial applications, 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a stabilizer in plastics and other materials to enhance their durability and resistance to UV light.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its ability to interact with disulfide bonds in proteins and other molecules. The compound can break or form disulfide bonds, thereby altering the structure and function of the target molecules. This interaction is mediated through the thiol-disulfide exchange reaction, which is a key pathway in redox biology.
Comparison with Similar Compounds
2,4-Bis(2-phenylpropan-2-yl)phenol: This compound is similar in structure but lacks the disulfide bonds.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another compound with similar phenyl groups but different functional groups.
Uniqueness: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is unique due to the presence of disulfide bonds, which confer distinct chemical and biological properties. These bonds allow the compound to participate in redox reactions and interact with proteins in ways that similar compounds without disulfide bonds cannot.
This detailed article provides a comprehensive overview of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
921201-48-1 |
|---|---|
Molecular Formula |
C48H50O2S2 |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]disulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O2S2/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)51-52-42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChI Key |
NVGAIJWOJPUFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
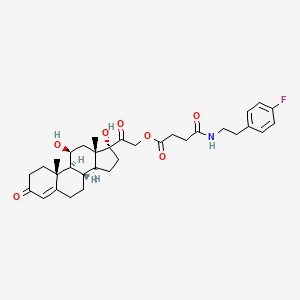
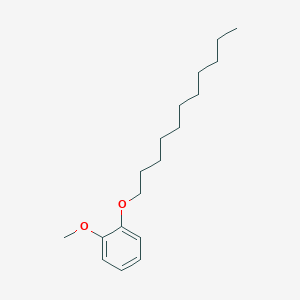
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
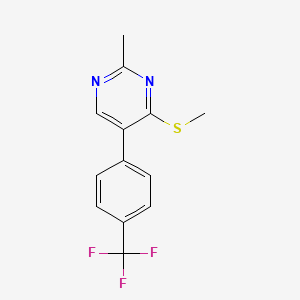
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
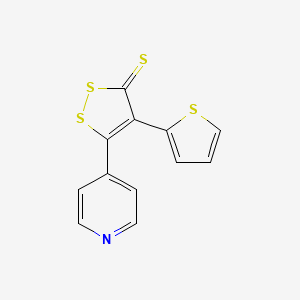
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12629130.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
